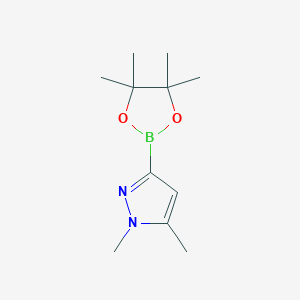![molecular formula C17H14N4O6 B2606821 3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-methylisoxazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396867-34-7](/img/structure/B2606821.png)
3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-methylisoxazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-methylisoxazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C17H14N4O6 and its molecular weight is 370.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Synthesis of Novel Heterocyclic Compounds
This compound is used as an initiative for preparing new heterocyclic compounds, such as benzodifuranyl, 1,3,5-triazines, and oxadiazepines. These new chemical structures are characterized based on elemental and spectral analysis, including IR, NMR, and MS. The synthesized compounds have shown promise as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, exhibiting significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Evaluation of Biological Activities
The compound has been instrumental in the design and synthesis of novel thiopyrimidine-glucuronide compounds with promising biological activities. The synthetic route involved the formation of the dihydropyrimidine skeleton and installation of the pyrimidine ring with an amino group. The structures of all newly synthesized compounds were characterized by analytical data, IR, 1H NMR, and mass spectrometry, indicating their potential in scientific research applications (Wanare, 2022).
Computational Elucidation and Molecular Docking Studies
Computational Studies and Synthesis
This compound has been used in a study describing an efficient method for the synthesis of substituted carboxamide derivatives. The formation of these products was investigated and supported by theoretical calculations, highlighting the importance of computational studies in understanding the chemical synthesis process (Guleli, Erdem, Ocal, Erden, & Sari, 2019).
Molecular Docking Studies
Research involving this compound has extended to docking studies, where novel derivatives are characterized and evaluated for their potential in various biological applications. These studies are crucial for understanding the interaction between the synthesized compounds and biological targets, aiding in the development of effective therapeutic agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Antiviral and Antitumor Applications
Anti-Influenza Virus Activity
Some derivatives of this compound have shown remarkable activity against avian influenza virus, demonstrating the compound's potential in the development of antiviral agents. The study involved synthesizing novel benzamide-based aminopyrazoles and testing them for their efficacy against influenza A virus (subtype H5N1) (Hebishy, Salama, & Elgemeie, 2020).
Potential in Cancer Treatment
The compound has also been involved in the discovery of poly(ADP-ribose) polymerase (PARP) inhibitors for cancer treatment. These inhibitors exhibit excellent enzyme potency and cellular potency, showing significant potential in the therapeutic landscape for cancer (Penning et al., 2009).
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-N-(3-methyl-1,2-oxazol-5-yl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6/c1-9-4-14(27-20-9)19-15(22)11-6-18-17(24)21(16(11)23)7-10-2-3-12-13(5-10)26-8-25-12/h2-6H,7-8H2,1H3,(H,18,24)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFSWRXHQZJNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CNC(=O)N(C2=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2606739.png)

![N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B2606742.png)
![N-cyclopentyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2606744.png)



![4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2606751.png)
![3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2606753.png)
![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-3,4,5-trimethoxybenzamide](/img/structure/B2606756.png)
![9-butyl-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2606759.png)
![1-(pyridin-2-ylmethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2606760.png)
